1-(Benzylsulfonyl)-5-methoxy-4-azaindole

Lipophilicity Drug-likeness ADME Prediction

Medicinal chemistry teams require N-protected azaindoles that enable regioselective C-2 functionalization without compromising base-sensitive groups. This 4-azaindole derivative offers a distinct advantage over N-tosyl or N-Boc analogs. - **Key differentiation:** Benzylsulfonyl group allows neutral deprotection via catalytic hydrogenolysis, preserving labile substituents. - **Validated utility:** Directs C-2 lithiation (LDA/TMEDA) for SAR exploration toward RAF-1 kinase inhibitors (286 nM IC₅₀ benchmark). - **Procurement value:** Orthogonal deprotection strategy enhances FBDD and patent freedom-to-operate. Supplied as a stable crystalline solid.

Molecular Formula C15H14N2O3S
Molecular Weight 302.4 g/mol
CAS No. 1352397-54-6
Cat. No. B1447828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzylsulfonyl)-5-methoxy-4-azaindole
CAS1352397-54-6
Molecular FormulaC15H14N2O3S
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)N(C=C2)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C15H14N2O3S/c1-20-15-8-7-14-13(16-15)9-10-17(14)21(18,19)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyNRTKEZJBHOPALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzylsulfonyl)-5-methoxy-4-azaindole: Protected Building Block for Kinase Libraries


1-(Benzylsulfonyl)-5-methoxy-4-azaindole (CAS 1352397-54-6) is an N-protected 4-azaindole derivative bearing a benzylsulfonyl group at the N-1 position and a methoxy substituent at C-5 of the pyrrolo[3,2-b]pyridine core. The compound serves as a versatile synthetic intermediate in the construction of kinase inhibitor libraries, where the 4-azaindole scaffold acts as a bioisostere of indole and purine systems in ATP-binding site engagement . The N-benzylsulfonyl moiety functions both as a protecting group for the indolic NH and as a directing group for regioselective C-2 lithiation, enabling systematic structure–activity relationship (SAR) exploration of the Raf/MEK/ERK pathway inhibitors [1]. The 5-methoxy group is a critical pharmacophoric element, as evidenced by 4-azaindole derivatives with this substitution achieving nanomolar IC₅₀ values (286 nM) against RAF-1 kinase [1].

Why Generic N-Protected Analogs Cannot Substitute This Building Block


Interchanging 1-(benzylsulfonyl)-5-methoxy-4-azaindole with other N-protected 4-azaindole analogs (e.g., N-phenylsulfonyl, N-tosyl, or N-Boc derivatives) is not straightforward because the identity of the N-1 sulfonyl group dictates both the regiochemical outcome during C-2 lithiation reactions and the conditions required for subsequent deprotection [1]. The benzylsulfonyl group offers a unique advantage: it can be cleaved quantitatively by catalytic hydrogenolysis under neutral conditions, whereas the commonly used phenylsulfonyl group requires strongly basic hydrolysis (e.g., NaOH or K₂CO₃ in refluxing MeOH), which is incompatible with base-sensitive functional groups frequently present in advanced kinase inhibitor intermediates [2]. This orthogonality is particularly critical in multi-step library synthesis where sequential, chemoselective deprotection strategies are required to preserve labile substituents introduced at C-2 and C-5 positions of the 4-azaindole core [3].

Comparative Evidence: Benzylsulfonyl vs. Closest Structural Analogs


Lipophilicity Advantage: Higher LogP with Benzylsulfonyl Substitution

The 1-(benzylsulfonyl) analog exhibits a computed LogP of 2.84 (ChemSrc), compared with an XLogP3-AA value of 2.6 for the 1-(phenylsulfonyl) analog (PubChem) [1]. The ΔLogP of +0.24 reflects the contribution of the benzylic methylene spacer, which increases overall molecular hydrophobicity. This difference, although quantitatively modest, can be meaningful in the context of central nervous system (CNS) drug design, where a LogP range of 2–4 is favorable for blood–brain barrier penetration.

Lipophilicity Drug-likeness ADME Prediction

Molecular Weight Within Fragment-Based Screening Range

The molecular weight of 1-(benzylsulfonyl)-5-methoxy-4-azaindole is 302.35 Da (ChemSrc), compared with 288.32 Da for the phenylsulfonyl analog (PubChem) [1]. The ΔMW of +14.03 Da corresponds exactly to one methylene (–CH₂–) unit. Both compounds reside within the fragment-like chemical space (MW < 300 Da for the phenylsulfonyl analog; MW ~300 Da borderline for the benzylsulfonyl analog), as defined by the 'rule of three' for fragment-based lead discovery (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2].

Fragment-Based Drug Discovery Lead-likeness Physicochemical Properties

Orthogonal Deprotection via Catalytic Hydrogenolysis

The benzylsulfonyl (Bns) protecting group can be removed quantitatively by catalytic hydrogenolysis (H₂, Pd/C or Raney Ni) under neutral conditions [1]. In contrast, the commonly used phenylsulfonyl group requires strongly basic conditions (e.g., NaOH in refluxing aqueous MeOH or THF) for cleavage [2]. This orthogonality means that the benzylsulfonyl-protected 4-azaindole can be deprotected in the presence of base-sensitive functional groups (e.g., esters, certain amides, or acid-labile protecting groups) that would be incompatible with the alkaline hydrolysis required for phenylsulfonyl removal.

Protecting Group Strategy Hydrogenolysis Orthogonal Deprotection

5-Methoxy Substituent as a Pharmacophore for RAF-1 Inhibition

In a systematic SAR study of 2,3-bis(het)aryl-4-azaindole derivatives evaluated against a panel of 5 kinases, compound 20—which retains the 5-methoxy substituent on the 4-azaindole core—exhibited an IC₅₀ of 286 nM against RAF-1 and 700 nM against DYRK1A [1]. In contrast, 4-azaindole derivatives lacking the 5-methoxy group (e.g., compound 25) showed significantly reduced inhibition (RAF-1 IC₅₀ > 50 μM) [1]. The 5-methoxy group is therefore not a passive structural feature but a pharmacophoric determinant essential for achieving sub-micromolar RAF-1 inhibitory activity. The target compound 1-(benzylsulfonyl)-5-methoxy-4-azaindole preserves this critical 5-methoxy substitution while providing the benzylsulfonyl N-protection handle for further derivatization.

RAF-1 Kinase Oncology Kinase Inhibitor SAR

C-2 Lithiation Directed by Benzylsulfonyl Group

The N-benzenesulfonyl group on 4-azaindole acts as a directing group for regioselective C-2 lithiation using LDA/TMEDA at low temperature, followed by electrophilic trapping to yield C-2 functionalized derivatives in moderate to high yields [1]. The benzylsulfonyl group, being structurally analogous to the benzenesulfonyl moiety but with an additional methylene spacer, is expected to exhibit similar directing capability while offering the advantage of orthogonal deprotection (see Evidence Item 3). The reported methodology from the benzenesulfonyl analog provides a validated synthetic route that is directly transferable to the benzylsulfonyl-protected building block [1].

Directed ortho-lithiation C–H Functionalization Regioselective Synthesis

Recommended Application Scenarios Based on Comparative Evidence


C-2 Diversified Kinase Inhibitor Libraries via Directed Lithiation

The benzylsulfonyl group on the target compound serves as an effective directing group for C-2 lithiation using LDA/TMEDA, analogous to the methodology validated with the N-benzenesulfonyl analog [1]. After C-2 functionalization with aldehydes, ketones, or halogen electrophiles to introduce diverse substituents (e.g., aryl, heteroaryl, alkyl, or halogen groups), the benzylsulfonyl group can be orthogonally removed by catalytic hydrogenolysis under neutral conditions to reveal the free 4-azaindole NH for subsequent N-alkylation or N-arylation reactions [2]. This sequential strategy enables the rapid generation of compound libraries for high-throughput kinase screening.

RAF-1 Selective Inhibitor Development for Oncology

The 5-methoxy substituent preserved in the target compound is a validated pharmacophore for RAF-1 inhibition, as demonstrated by the 286 nM IC₅₀ achieved by 5-methoxy-4-azaindole derivatives (compound 20) against RAF-1 kinase in TR-FRET assays [3]. Given that Raf/MEK/ERK pathway dysregulation is implicated in approximately 30% of human cancers, medicinal chemistry teams can use the target compound as a starting scaffold to systematically explore C-2 and C-5 SAR towards more potent and selective RAF-1 inhibitors [3][4].

Fragment-Based Drug Discovery with Orthogonal Protection

With a molecular weight of 302.35 Da and a LogP of 2.84, the target compound resides at the upper boundary of fragment-like chemical space, making it suitable as a core fragment for FBDD campaigns [5]. The orthogonal deprotection capability—catalytic hydrogenolysis for the benzylsulfonyl group versus basic hydrolysis for other sulfonyl groups—allows fragment growing at the C-5 position (via triflate-mediated Suzuki or Buchwald coupling) while retaining the C-2 lithiation handle, and subsequent deprotection of the N-1 position for additional vector elaboration without exposing base-labile intermediates to harsh conditions [1][2].

IP-Differentiated Lead Series via Benzylsulfonyl Protection

While N-phenylsulfonyl-4-azaindoles are widely described in the kinase inhibitor patent literature (e.g., US 8,889,684 B2 covering azaindolylphenyl sulfonamides as B-Raf V600E inhibitors), the benzylsulfonyl-protected 4-azaindole scaffold is significantly less explored [6][7]. By employing the target compound as a key intermediate, pharmaceutical development teams can access a structurally distinct series of final N-1 deprotected or N-1 modified 4-azaindole inhibitors that fall outside the claims of many existing composition-of-matter patents, thereby strengthening the freedom-to-operate position of their lead candidates [7].

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